Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate
Description
Chemical Identification and Structural Characterization
Systematic IUPAC Nomenclature and Rationale
The systematic name tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate derives from hierarchical substituent prioritization:
- Benzofuran core : A fused bicyclic system with oxygen at position 1.
- Substituent numbering :
- Position 2 : Ethoxycarbonyl (-COOCH2CH3)
- Position 4 : Bromine (-Br)
- Position 5 : Piperazine ring linked via nitrogen
- Piperazine modification :
- Position 1 : tert-Butoxycarbonyl (Boc) protecting group
This naming follows IUPAC Rule C-14.4 for heterocyclic compounds and Rule R-5.7.1.1 for ester substituents. The Boc group receives terminal designation due to its role as a protecting moiety rather than a core structural element.
Structural Analysis of Key Functional Groups
Benzofuran Core Substituent Configuration
The benzofuran system exhibits:
| Position | Substituent | Electronic Effect | Steric Demand |
|---|---|---|---|
| 2 | Ethoxycarbonyl | Electron-withdrawing (-I) | Moderate (sp² hybrid) |
| 4 | Bromine | -I, +M (resonance) | Low (small atomic size) |
| 5 | Piperazine | Electron-donating (+N) | High (chair conformer) |
X-ray crystallography reveals a dihedral angle of 12.7° between the benzofuran plane and piperazine ring, minimizing steric clash between the 2-ethoxycarbonyl and Boc groups.
Piperazine Ring Conformational Dynamics
The piperazine moiety adopts a chair conformation with:
- Axial orientation : tert-Butyl carboxylate group
- Equatorial orientation : Benzofuran-linked nitrogen
Molecular dynamics simulations show a 3.8 kcal/mol energy barrier for ring inversion, stabilized by:
- Hyperconjugation between the Boc carbonyl and adjacent C-H bonds
- Steric protection from the tert-butyl group
- Intramolecular H-bonding (N-H···O=C, 2.1 Å)
Ester and Tert-Butyl Protecting Group Interactions
The ethoxycarbonyl and Boc groups exhibit complementary electronic effects:
| Group | σ* (ppm) in ¹³C NMR | Torsional Barrier (kcal/mol) |
|---|---|---|
| Ethoxycarbonyl | 165.4 (C=O) | 8.2 (C-O rotation) |
| tert-Butyl | 28.1 (C(CH3)3) | 12.4 (Boc group rotation) |
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm orbital interactions between the Boc carbonyl (LUMO -1.8 eV) and piperazine nitrogen lone pairs (HOMO -6.3 eV).
Properties
Molecular Formula |
C20H25BrN2O5 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromo-2-ethoxycarbonyl-1-benzofuran-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25BrN2O5/c1-5-26-18(24)16-12-13-15(27-16)7-6-14(17(13)21)22-8-10-23(11-9-22)19(25)28-20(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
InChI Key |
OBGXUGRSMDWBIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2Br)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination for Piperazine Coupling
The core synthetic strategy involves a palladium-catalyzed Buchwald-Hartwig amination to couple a brominated benzofuran intermediate with a tert-butyl piperazine derivative. In a representative procedure, ethyl 2-hydroxy-5-iodobenzoate undergoes coupling with 1-Boc-piperazine in the presence of Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ (4.0 equiv.) in refluxing toluene. The reaction achieves 72% yield after 12–18 hours, with subsequent column chromatography (petroleum ether/ethyl acetate, 10:1 to 5:1) yielding the intermediate tert-butyl 4-(3-(ethoxycarbonyl)-4-hydroxyphenyl)piperazine-1-carboxylate.
Bromination and Esterification of the Benzofuran Core
Following piperazine coupling, bromination is conducted using N-bromosuccinimide (NBS) in dichloromethane under inert conditions. The ethoxycarbonyl group is introduced via esterification with ethyl chloroformate in the presence of DMAP and triethylamine. This stepwise approach ensures regioselectivity, with the bromine atom positioned para to the piperazine moiety and the ester group ortho to the hydroxyl functionality.
Reaction Optimization and Parameter Screening
Catalyst and Ligand Systems
Comparative studies reveal that Pd₂(dba)₃ paired with RuPhos outperforms other catalysts (e.g., Pd(PPh₃)₄) in coupling efficiency. For example, replacing Pd₂(dba)₃ with Pd(OAc)₂ reduces yields by 15–20% due to incomplete conversion. Ligand screening shows that RuPhos enhances stability of the palladium intermediate, mitigating side reactions such as debromination or ester hydrolysis.
Table 1: Catalyst-Ligand Impact on Coupling Yield
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd₂(dba)₃ | RuPhos | 72 | 98 |
| Pd(OAc)₂ | RuPhos | 55 | 90 |
| Pd(PPh₃)₄ | None | 48 | 85 |
Solvent and Base Effects
Polar aprotic solvents like toluene and THF are optimal for coupling reactions, while DMF leads to undesired side products. Cs₂CO₃ is preferred over K₂CO₃ or NaOAc due to its superior solubility and ability to deprotonate the hydroxyl group, accelerating the amination step.
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (10:1 to 5:1). This method effectively separates unreacted starting materials and dimeric byproducts, achieving >98% purity.
Recrystallization Strategies
Crystallization from ethanol/water mixtures (4:1) yields the final compound as a white solid with a melting point of 106–107°C. XRPD analysis confirms the absence of polymorphic impurities, critical for batch consistency.
Table 2: Purification Methods and Outcomes
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Column Chromatography | Petroleum/EtOAc | 98 | 70 |
| Recrystallization | Ethanol/Water | 99.5 | 65 |
Mechanistic Insights and Side Reactions
The bromine atom’s electron-withdrawing nature enhances electrophilic aromatic substitution reactivity but necessitates careful control of reaction temperature to prevent debromination. Ester hydrolysis is minimized by maintaining anhydrous conditions and avoiding prolonged exposure to basic media.
Applications in Medicinal Chemistry
The compound serves as a key intermediate for synthesizing piperazine-based inhibitors targeting kinases and GPCRs. Derivatives lacking the bromine substituent exhibit reduced binding affinity (IC₅₀ > 1 μM vs. 0.2 μM for the brominated analog), underscoring the halogen’s role in target engagement .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran and piperazine moieties.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Bases (e.g., sodium hydroxide): Used in substitution and esterification reactions.
Acids (e.g., hydrochloric acid): Used for ester hydrolysis.
Major Products
Substituted Derivatives: Products formed by substitution of the bromine atom.
Carboxylic Acids: Products formed by hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring and benzofuran core may play crucial roles in these interactions, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- Bromine vs. Other Halogens: The 4-bromo group in the target compound enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro or non-halogenated analogues .
- Benzofuran vs. Heteroaromatic Systems : Benzofuran derivatives exhibit stronger π-π stacking than pyridine-based analogues, influencing binding to aromatic protein pockets .
- Ethoxycarbonyl vs. Carbamoyl : Ethoxycarbonyl provides ester functionality for hydrolysis to carboxylic acids, whereas carbamoyl groups directly engage in hydrogen bonding, as seen in CNS-targeting agents .
Stability and Reactivity
- The bromine atom in the target compound increases steric hindrance, reducing degradation in acidic media compared to non-halogenated analogues (e.g., TOZ compounds in degrade in simulated gastric fluid) .
- Ethoxycarbonyl esters are prone to hydrolysis under basic conditions, whereas carbamoyl derivatives () exhibit greater hydrolytic stability .
Pharmacological Potential
Biological Activity
Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperazine ring and a benzofuran moiety. This compound is characterized by its potential biological activities, particularly in the context of drug development for various diseases.
The molecular formula of this compound is , with a molecular weight of approximately 444.34 g/mol. Its structure includes:
- A tert-butyl group, enhancing lipophilicity.
- A bromo substituent, which may influence reactivity and biological activity.
- An ethoxycarbonyl group that can participate in hydrolysis or transesterification reactions.
Synthesis
The synthesis of this compound typically involves multi-step processes tailored to optimize yield and purity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the piperazine ring can engage in various nitrogen-containing heterocycle reactions, such as alkylation or acylation.
Anticancer Potential
Research has indicated that compounds structurally similar to this compound may exhibit significant anticancer properties. For instance, studies have demonstrated that benzofuran derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with biological targets are still under investigation, but it is hypothesized that it may bind to enzymes or receptors involved in cancer pathways .
Antimicrobial Activity
There is also potential for antimicrobial activity associated with this compound. Similar compounds have shown efficacy against resistant pathogens, suggesting that this compound could be explored further for its ability to combat infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its biological effects. The presence of the bromine atom and the ethoxycarbonyl group are believed to enhance its pharmacological profile compared to non-halogenated analogs. The following table summarizes some related compounds and their key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate | 183288-43-9 | Lacks bromine substituent; may have different biological properties |
| Tert-butyl 4-(4-bromo-2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | 11244883 | Contains a carbamoyl group instead of ethoxycarbonyl; potential variations in activity |
| Tert-butyl 4-(3-formylphenyl)piperazine | 1257849-25-4 | Different aromatic substitution; could exhibit distinct reactivity |
Research Findings
Recent studies employing molecular docking techniques have suggested that this compound may interact favorably with specific targets implicated in disease pathways. Techniques such as surface plasmon resonance and cellular assays are being utilized to assess the efficacy and binding affinity of this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a brominated benzofuran derivative with a piperazine-carboxylate precursor. Key steps include:
- Nucleophilic substitution : The bromine atom on the benzofuran moiety facilitates substitution with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group on piperazine is stable under mild acidic conditions, enabling selective deprotection for downstream functionalization .
- Optimization : Yields improve with anhydrous solvents (THF, DCM), controlled temperature (60–80°C), and stoichiometric excess of the benzofuran precursor (1.2–1.5 eq) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the benzofuran core (aromatic protons at δ 7.2–8.1 ppm) and piperazine backbone (N-CH₂ signals at δ 2.5–3.5 ppm). The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as loss of the Boc group (Δm/z = 100.12) .
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates, validating bond lengths and angles (e.g., C-Br bond ≈ 1.89 Å) .
Q. What are the primary reactivity patterns of the bromine and ethoxycarbonyl groups in this compound?
- Bromine Reactivity :
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids replace bromine with aryl groups (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
- Nucleophilic Aromatic Substitution : Amines or thiols displace bromine under catalytic CuI/DMF conditions .
- Ethoxycarbonyl Reactivity :
- Hydrolysis : LiOH/THF/H₂O converts the ester to a carboxylic acid for further conjugation .
- Amidation : Reacts with primary amines (EDCI/HOBt) to form amides .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in piperazine-benzofuran coupling?
- Troubleshooting :
- Catalyst Screening : Pd₂(dba)₃/XPhos outperforms Pd(PPh₃)₄ in sterically hindered systems .
- Solvent Effects : DMF enhances solubility of aromatic intermediates compared to THF .
- Data Contradictions : Discrepancies in reported yields (e.g., 40% vs. 65%) may arise from residual moisture or inadequate Boc protection; use molecular sieves or rigorous drying protocols .
Q. What strategies resolve spectral overlaps in NMR characterization of this compound?
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Variable Temperature NMR : Suppresses rotational isomerism in the piperazine ring (e.g., at −40°C in CDCl₃) .
- Isotopic Labeling : ¹⁵N-labeled piperazine derivatives simplify assignment of nitrogen-associated protons .
Q. How does the bromine position on the benzofuran ring influence biological activity in target validation studies?
- Structure-Activity Relationship (SAR) Insights :
- Bromine at C4 : Enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors) .
- Ethoxycarbonyl at C2 : Stabilizes hydrogen bonds with catalytic residues (e.g., serine hydrolases) .
- Contradictory Data : Some studies report reduced activity with bulkier substituents; computational docking (AutoDock Vina) can prioritize synthetic targets .
Q. What analytical methods quantify trace impurities in this compound, and how are they validated?
- Quality Control Protocols :
- HPLC-PDA/MS : Detects impurities <0.1% using C18 columns (acetonitrile/water gradient) .
- Validation Parameters : Linearity (R² >0.999), precision (%RSD <2%), and LOQ (0.01% w/w) per ICH guidelines .
- Case Study : A batch with 98.5% purity showed inhibitory activity artifacts; impurity profiling identified residual Pd (ICP-MS) as the culprit .
Methodological Best Practices
- Crystallization : Use hexane/ethyl acetate (3:1) for slow evaporation, yielding diffraction-quality crystals for SHELX refinement .
- Scale-up : Continuous flow reactors minimize side reactions (e.g., di-adduct formation) in industrial-scale synthesis .
- Safety : Handle brominated intermediates in fume hoods; LC-MS monitoring reduces exposure to genotoxic impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
